molecular formula C12H14N2O3 B014861 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione CAS No. 61837-65-8

5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione

Cat. No.: B014861
CAS No.: 61837-65-8
M. Wt: 234.25 g/mol
InChI Key: OQPLORUDZLXXPD-UHFFFAOYSA-N
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Description

5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C12H14N2O3. It is a derivative of hydantoin, a class of compounds known for their diverse biological activities and applications in various fields .

Scientific Research Applications

5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione typically involves the reaction of ethyl acetoacetate with 4-hydroxybenzaldehyde in the presence of ammonium acetate. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione is unique due to the presence of both an ethyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPLORUDZLXXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977407
Record name 5-Ethyl-2-hydroxy-5-(4-hydroxyphenyl)-3-methyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61837-65-8
Record name 4-Hydroxymephenytoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061837658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-2-hydroxy-5-(4-hydroxyphenyl)-3-methyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione
Reactant of Route 2
5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione
Reactant of Route 3
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5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione
Reactant of Route 5
5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione
Reactant of Route 6
5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione

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